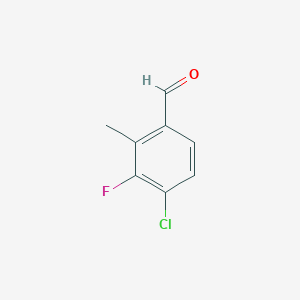

4-Chloro-3-fluoro-2-methylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound that belongs to the class of benzaldehydesThe compound is characterized by the presence of a chloro, fluoro, and methyl group attached to a benzaldehyde core, making it a versatile building block in organic synthesis .

准备方法

The synthesis of 4-Chloro-3-fluoro-2-methylbenzaldehyde typically involves the introduction of chloro and fluoro substituents onto a methylbenzaldehyde framework. One common synthetic route includes the halogenation of 2-methylbenzaldehyde followed by selective fluorination. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gas, along with catalysts to facilitate the reactions . Industrial production methods may employ similar strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Reduction Reactions

The aldehyde group undergoes selective reduction to primary alcohols under mild conditions. Sodium borohydride (NaBH₄) in methanol efficiently reduces the formyl group while preserving halogen substituents:

Key Insight : The methyl group at the 2-position in 4-chloro-3-fluoro-2-methylbenzaldehyde may introduce steric hindrance, potentially slowing reduction kinetics compared to non-methylated analogs .

Oxime Formation and Subsequent Transformations

The aldehyde reacts with hydroxylamine to form oximes, which can be dehydrated to nitriles under acidic conditions – a critical step in pharmaceutical intermediates like trelagliptin :

Nitrile Formation via Dehydration

| Oxime | Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Fluoro-2-methylbenzaldoxime | P₂O₅ | Toluene | 110–115°C | 4-Fluoro-2-methylbenzonitrile | 70–75% |

Mechanistic Note : The electron-withdrawing chloro and fluoro substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by hydroxylamine .

Condensation Reactions

The aldehyde participates in nucleophilic additions with amines and heterocycles to form Schiff bases and fused ring systems:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 8-Oxa-3-azabicyclo[3.2.1]octane | K₂CO₃, DMSO, 120°C, 4 hr | 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzaldehyde | 43% |

Application : This reactivity enables incorporation into complex molecular architectures for drug discovery .

Cyclization Reactions

The compound undergoes tandem nucleophilic aromatic substitution-cyclization to form heterocyclic scaffolds:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-mercaptoacetate | Na₂CO₃, EtOH, reflux, 14 hr | Ethyl 5-chlorobenzo[b]thiophene-2-carboxylate | 78% |

Mechanism :

-

Thiolate attack at the aldehyde carbon

-

Intramolecular cyclization via displacement of chloride

-

Aromaticity-driven rearomatization

科学研究应用

Organic Synthesis

4-Chloro-3-fluoro-2-methylbenzaldehyde is a crucial intermediate in the synthesis of complex organic molecules. Its unique substituents allow for diverse chemical reactions, including:

- Oxidation - The aldehyde group can be oxidized to form carboxylic acids.

- Reduction - It can be reduced to yield various alcohol derivatives.

- Nucleophilic Substitution - The presence of halogen atoms facilitates nucleophilic substitution reactions, leading to functionalized derivatives.

Medicinal Chemistry

This compound is explored for its potential therapeutic properties, particularly in drug development. Its structure allows it to interact with biological targets, making it a candidate for the synthesis of bioactive compounds. Research has focused on:

- Enzyme Interactions - Investigating how the compound interacts with specific enzymes to modulate biological pathways.

- Pharmaceutical Development - Its role as a precursor in synthesizing pharmaceuticals targeting various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Agrochemicals - Used in the formulation of pesticides and herbicides.

- Dyes and Pigments - Acts as a building block for producing dyes due to its reactive functional groups.

- Polymers - Employed in the synthesis of specialty polymers that require specific chemical properties.

Case Studies

-

Drug Development Case Study :

Researchers have investigated the use of this compound as a precursor for synthesizing anti-cancer agents. Preliminary studies show that derivatives exhibit significant cytotoxic activity against specific cancer cell lines. -

Agrochemical Formulation Study :

In agricultural applications, formulations containing this compound have demonstrated enhanced efficacy as herbicides compared to traditional agents, showcasing its potential for improving crop yields.

作用机制

The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in medicinal chemistry .

相似化合物的比较

4-Chloro-3-fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:

3-Fluoro-2-methylbenzaldehyde: Lacks the chloro substituent, which affects its reactivity and applications.

4-Fluoro-3-methylbenzaldehyde: Lacks the chloro substituent and has different chemical properties.

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional fluorine atoms, which significantly alter its chemical behavior. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and versatility in various applications.

生物活性

4-Chloro-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClF, known for its unique structural features that contribute to its biological activity. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases.

- Molecular Weight : 162.59 g/mol

- IUPAC Name : this compound

- CAS Number : 1783769-70-9

The presence of chlorine and fluorine atoms in the benzene ring enhances the compound's reactivity and biological interactions, making it a candidate for drug development and other applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties. In vitro experiments revealed that certain derivatives can inhibit the production of inflammatory mediators, which is crucial for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to involve interaction with specific enzymes or receptors in biological pathways. The halogen substituents (chlorine and fluorine) influence the binding affinity and selectivity towards molecular targets, potentially modulating pathways related to inflammation and infection .

Case Studies

- Study on Anti-inflammatory Activity :

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of related compounds. The study found that these compounds effectively inhibited the growth of several pathogenic bacteria, indicating their potential use in treating bacterial infections.

Toxicological Profile

While exploring its biological activities, researchers have also examined the toxicological aspects of this compound. It is classified as harmful if ingested or if it comes into contact with skin, necessitating caution during handling .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Enhanced reactivity and potential therapeutic applications |

| 4-Fluorobenzaldehyde | Fluorine at para position | Simpler structure; lacks methyl substitution |

| 3-Fluoro-2-methylbenzaldehyde | Fluorine at meta position | Different reactivity due to positional isomerism |

| 4-Chloro-2-methylbenzaldehyde | Chlorine instead of fluorine | Different halogen influences properties |

This table highlights how the presence of specific substituents affects the chemical behavior and biological activity of these compounds.

属性

IUPAC Name |

4-chloro-3-fluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSASDPCRZXUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。